molecular formula C14H16N2O4S B6242189 4-(3-methylquinoline-8-sulfonamido)butanoic acid CAS No. 1099099-54-3

4-(3-methylquinoline-8-sulfonamido)butanoic acid

Cat. No.: B6242189
CAS No.: 1099099-54-3
M. Wt: 308.4
InChI Key:
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Description

4-(3-methylquinoline-8-sulfonamido)butanoic acid is an organic compound characterized by the presence of a quinoline ring substituted with a methyl group at the 3-position and a sulfonamide group at the 8-position. This compound also features a butanoic acid moiety attached to the sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylquinoline-8-sulfonamido)butanoic acid typically involves multiple steps:

    Formation of 3-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Sulfonation: The 3-methylquinoline is then sulfonated at the 8-position using chlorosulfonic acid to yield 3-methylquinoline-8-sulfonyl chloride.

    Amidation: The sulfonyl chloride is reacted with butanoic acid in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylquinoline-8-sulfonamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 3-methylquinoline-8-amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, 4-(3-methylquinoline-8-sulfonamido)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medicinally, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of diseases where sulfonamide-based drugs are effective.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(3-methylquinoline-8-sulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-(quinoline-8-sulfonamido)butanoic acid: Lacks the methyl group at the 3-position.

    4-(3-methylquinoline-8-sulfonamido)pentanoic acid: Has an additional carbon in the butanoic acid chain.

    4-(3-methylquinoline-8-sulfonamido)propanoic acid: Has one less carbon in the butanoic acid chain.

Uniqueness

4-(3-methylquinoline-8-sulfonamido)butanoic acid is unique due to the presence of both the methyl group at the 3-position and the sulfonamide group at the 8-position of the quinoline ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1099099-54-3

Molecular Formula

C14H16N2O4S

Molecular Weight

308.4

Purity

95

Origin of Product

United States

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